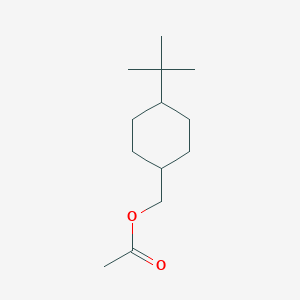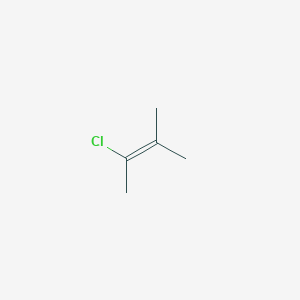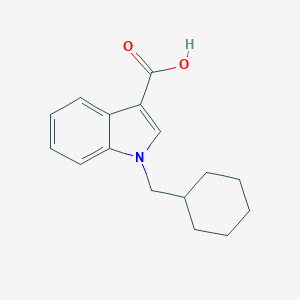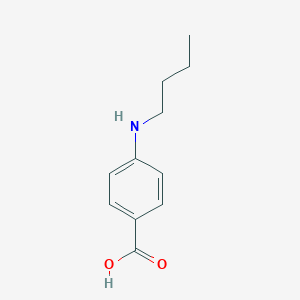
3-Fluoropropanal
Overview
Description
3-Fluoropropanal is a chemical compound with the molecular formula C3H5FO . It has an average mass of 76.070 Da and a monoisotopic mass of 76.032440 Da .
Synthesis Analysis
The synthesis of 3-Fluoropropanal or its derivatives has been discussed in several studies . For instance, one study discusses the synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers . Another study describes the radiosynthesis of (S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([18F]FSPG), an L-glutamate derivative used as a PET biomarker .
Molecular Structure Analysis
The conformational behavior and structural stability of 3-Fluoropropanal have been investigated by ab initio calculations . The 6-311++G∗∗ basis set was employed to include polarization and diffuse functions in the calculations at B3LYP level .
Scientific Research Applications
Fluorescent Probes
3-Fluoropropanal can be used in the design and synthesis of fluorescent probes . These probes are sensitive, selective, and non-toxic, making them ideal for detection in various fields such as biomedical research, environmental monitoring, and food safety . The design of these probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .
Bioimaging
3-Fluoropropanal can be used in the field of bioimaging . Fluorescent proteins (FPs) have gained much attention over the last few decades as powerful tools in bioimaging . The mechanism of FP bioluminescence has been well-studied, and new variants with improved photophysical properties are being constantly generated .
Fluorescent RNA Aptamer
3-Fluoropropanal can be used in the development of fluorescent RNA aptamers . These are RNA molecules that can bind to specific targets with high affinity and specificity . They can be used in various biological applications, including the detection of specific proteins or other molecules .
Protein Aggregation Detection Probes
3-Fluoropropanal can be used in the development of protein aggregation detection probes . These probes can be used to detect the aggregation of proteins, which is a common feature of many neurodegenerative diseases .
Conformational Analysis
3-Fluoropropanal can be used in conformational analysis . This involves the study of the different shapes that a molecule can adopt due to the rotation about single bonds . This is important in understanding the structure and function of molecules .
Structural Stability
3-Fluoropropanal can be used in studying the structural stability of molecules . This involves the study of the stability of a molecule’s structure in response to changes in conditions such as temperature or pressure .
Mechanism of Action
Target of Action
3-Fluoropropanal, a fluorinated compound, is expected to interact with various biological targets. Fluorinated compounds often exhibit unique interactions due to the presence of the fluorine atom, which can influence the compound’s reactivity and binding affinity .
Mode of Action
Fluorinated compounds often interact with their targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and dipole-dipole interactions . The presence of the fluorine atom can enhance the compound’s ability to form these interactions, potentially altering the activity of the target molecule .
Biochemical Pathways
Fluorinated compounds can influence a variety of biochemical processes, including enzyme activity, protein function, and cellular signaling
Pharmacokinetics
For example, fluorinated compounds often exhibit enhanced metabolic stability, which can increase their bioavailability .
Result of Action
Fluorinated compounds can have a variety of effects at the molecular and cellular level, including altering protein function, influencing cellular signaling pathways, and affecting cell viability .
Action Environment
The action, efficacy, and stability of 3-Fluoropropanal can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . The fluorine atom in 3-Fluoropropanal can enhance its stability under various conditions, potentially influencing its action and efficacy .
properties
IUPAC Name |
3-fluoropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c4-2-1-3-5/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNMZKNFKRXLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603404 | |
| Record name | 3-Fluoropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77063-66-2 | |
| Record name | 3-Fluoropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the preferred conformations of 3-fluoropropanal and how do they compare to 3-chloropropanal?
A1: [] The paper "Potential function scans and potential energy distributions for 3-chloro and 3-fluoropropanals" likely investigates the different possible spatial arrangements (conformations) of 3-fluoropropanal and 3-chloropropanal. By comparing the calculated potential energies of these conformations, the study likely identifies the most stable forms of each molecule. Further analysis of potential energy distributions might provide insights into the factors influencing conformational preferences, such as steric hindrance and electronic interactions between the halogen atom and the aldehyde group.
Q2: How does the presence of the fluorine atom influence the structural stability of 3-fluoropropanal?
A2: [] "Conformational analysis and structural stability of 3-fluoropropanals" likely examines the impact of fluorine substitution on the overall stability of the propanal molecule. This could involve comparing experimental and/or calculated thermodynamic parameters, such as bond dissociation energies, vibrational frequencies, and rotational barriers, between 3-fluoropropanal and unsubstituted propanal. Understanding the stabilizing or destabilizing effects of fluorine is crucial for predicting the reactivity and potential applications of 3-fluoropropanal.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



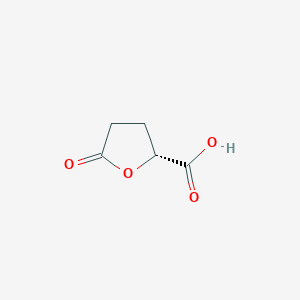
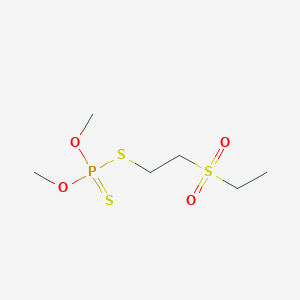
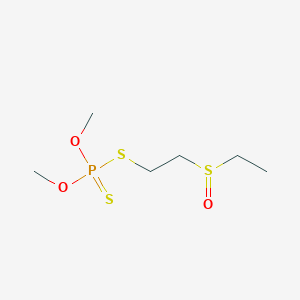

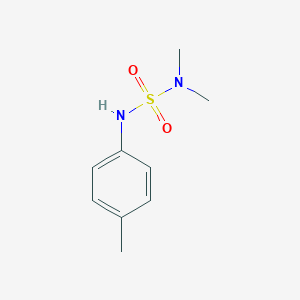
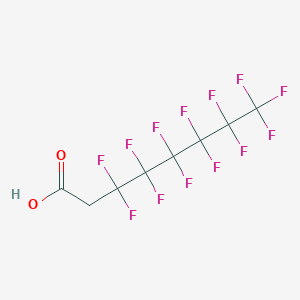
![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
